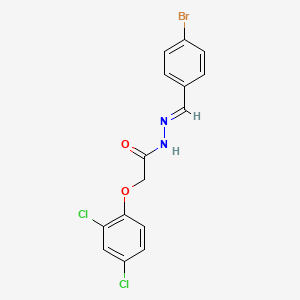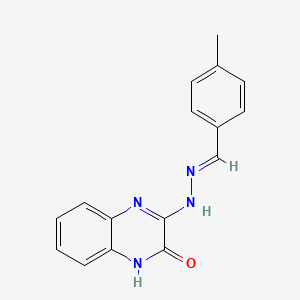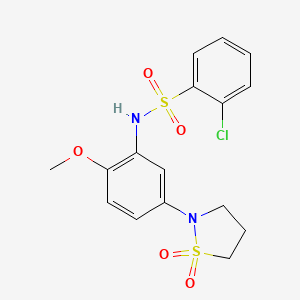![molecular formula C18H23N3O3 B2727440 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide CAS No. 850551-50-7](/img/structure/B2727440.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of diazaspirodecane, a type of spiro compound which has two nitrogen atoms in one of its rings . Spiro compounds are typically used in medicinal chemistry due to their three-dimensional structure, which can interact with biological targets in unique ways .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a spirocyclic ring system, which includes a diazaspirodecane ring attached to an acetamide group . The presence of the acetamide group could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the diazaspirodecane ring could potentially influence its solubility and stability .Applications De Recherche Scientifique
Pharmacodynamics and Mechanisms of Action
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide, due to its structural and functional properties, is studied in various contexts, including its metabolism, pharmacological efficacy, and potential for causing or mitigating toxicological effects. For example, the metabolism of related compounds like acetaminophen, highlights the importance of understanding genetic differences in drug metabolism, which can affect drug efficacy and toxicity. Zhao and Pickering (2011) explored the metabolic pathways of acetaminophen and the genetic variations that influence these processes, underscoring the critical role of pharmacogenetics in drug safety and effectiveness (Li-zi Zhao & G. Pickering, 2011).
Environmental Impacts and Removal Techniques
The environmental presence of pharmaceutical compounds, including acetaminophen, and their removal from water sources, is another significant area of research. Igwegbe et al. (2021) reviewed the latest advancements in removing acetaminophen from water, highlighting the effectiveness of certain adsorbents and the importance of understanding the mechanisms behind these processes for environmental protection (C. Igwegbe et al., 2021).
Analgesic Efficacy and Mechanisms
The analgesic effects of acetaminophen, a related compound, have been extensively studied, revealing complex mechanisms beyond simple COX enzyme inhibition. Ohashi and Kohno (2020) delved into novel mechanisms of acetaminophen-induced analgesia, including its metabolization into N-acylphenolamine (AM404) and the subsequent activation of specific receptors in the brain and spinal cord, offering insights into pain management strategies (N. Ohashi & T. Kohno, 2020).
Toxicological Aspects and Safety Profiles
Understanding the toxicological profile of drugs is crucial for ensuring patient safety. Studies like those conducted by Tittarelli et al. (2017), which review the hepatotoxicity of acetaminophen and related fatalities, are vital for assessing the risks associated with drug overdose and chronic use, thereby informing safe prescribing practices and patient education (R. Tittarelli et al., 2017).
Propriétés
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-13-6-8-14(9-7-13)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEIWIZDQNKYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)


![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2727364.png)
![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one](/img/structure/B2727368.png)
![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)


![N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2727373.png)
![N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2727376.png)
![2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2727378.png)

![1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)